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Compound of Interest |

Compound Name: 3-Hydroxy-1-indanone
CAS No.: 26976-59-0
Cat. No.: B1295786
- 7

3-Hydroxy-1-indanone (CAS: 26976-59-0) is a bicyclic compound consisting of a benzene
ring fused to a cyclopentanone ring, featuring a hydroxyl group at the benzylic position (C3).
This molecule serves as a critical chiral synthon in the synthesis of bioactive pharmaceuticals,
including menaquinone biosynthesis inhibitors and various cardiovascular agents.

From an NMR perspective, the molecule exhibits distinct electronic environments driven by
three key factors:

o The Carbonyl Group (C1): A strong electron-withdrawing group that significantly deshields
the C1 carbon.

o The Benzylic Hydroxyl Group (C3): The electronegative oxygen atom deshields C3, shifting it
into the aliphatic mid-field region, distinct from the methylene carbon of the parent indanone.

e The Aromatic System (C3a, C4-C7, C7a): The fused benzene ring provides a characteristic
set of signals in the downfield region (120-160 ppm).

Numbering Scheme

For the purpose of this guide, the standard indanone numbering is used:
e C1: Carbonyl carbon.

e C2: Methylene carbon (
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to carbonyl).

e C3: Methine carbon bearing the hydroxyl group (

to carbonyl, benzylic).

e C3a: Quaternary aromatic carbon fused to C3.
e C4-C7: Aromatic methine carbons.
e C7a: Quaternary aromatic carbon fused to C1.

Part 2: Experimental 13C NMR Data

The following data represents the experimental chemical shifts for 3-hydroxy-1-indanone
acquired in deuterochloroform (CDCI

).

Table 1. 13C NMR Chemical Shifts (

, ppm)
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Carbon Position

Chemical Shift ( Assignment
Type Rational
opm) ationale

C1

Typical ketone

carbonyl resonance;
203.0 C=0 deshielded by

anisotropic effect and

sp2 hybridization.

C9 (C3a)

Quaternary aromatic

carbon fused to the

aliphatic ring at the
156.8 benzylic position (C3).
Deshielded by the
adjacent oxygenated

carbon.

C8 (C7a)

Quaternary aromatic
136.6 carbon fused to the

carbonyl (C1).

C6

Aromatic methine;
typically the most
deshielded CH in the

indanone system due

135.0 CH

to resonance with the

carbonyl.

C5

129.0 CH Aromatic methine.[1]

c7

126.4 CH Aromatic methine.[1]

C4

1225 CH Aromatic methine.[1]

C3

67.9 CH-OH Benzylic methine
bearing the hydroxyl
group. Significantly
deshielded compared
to unsubstituted

indanone (C3
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28 ppm).

Methylene

to the carbonyl.
Deshielded relative to
c2 47.0 CH 1-indanone (C2
36 ppm) due to the
-effect of the C3-
hydroxyl.

Note: Data derived from high-resolution characterization of enzymatically and synthetically
derived 3-hydroxy-1-indanone.

Part 3: Mechanistic Interpretation
The Hydroxyl Substituent Effect (C3 & C2)

In unsubstituted 1-indanone, C3 appears upfield (

28 ppm). The introduction of the hydroxyl group at C3 causes a massive downfield shift of
approximately +40 ppm (to 67.9 ppm) due to the inductive effect of the oxygen atom
(deshielding). This also induces a secondary

-effect on the adjacent C2 carbon, shifting it downfield from

36 ppm to 47.0 ppm.

Carbonyl Anisotropy (C1)

The carbonyl carbon at 203.0 ppm is characteristic of a strained five-membered cyclic ketone.
This value is slightly shielded compared to open-chain acetophenones but consistent with 1-
indanone derivatives.

Aromatic Ring Polarization

The two bridgehead carbons (C8 and C9) are chemically distinct. C9 (156.8 ppm) is
significantly more deshielded than C8 (136.6 ppm). This is likely due to the inductive pull of the
adjacent benzylic oxygen at C3, which propagates to the ipso aromatic carbon.
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Part 4: Experimental Protocol for High-Fidelity
Acquisition

To reproduce these results or analyze derivatives, the following protocol ensures high signal-to-
noise ratio (S/N) and accurate peak picking.

Step 1: Sample Preparation
e Solvent: CDCI

(99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.

e Concentration: Dissolve 10—-20 mg of 3-hydroxy-1-indanone in 0.6 mL of solvent. Ensure
the sample is free of paramagnetic impurities (filter through a cotton plug if necessary).

Step 2: Instrument Parameters (Standard 13C {1H} Decoupled)

Field Strength:

100 MHz for 13C (400 MHz 1H equivalent) is recommended to resolve aromatic signals.

e Pulse Sequence:zgpg30 (Power-gated decoupling).

o Relaxation Delay (D1): Set to 2.0 — 3.0 seconds. The quaternary carbons (C1, C8, C9) have
long T1 relaxation times; a shorter delay will suppress their intensity, making integration
unreliable.

e Number of Scans (NS): Minimum 512 scans for sufficient S/N on the quaternary carbons.
o Spectral Width: 240 ppm (to capture the carbonyl at 203 ppm and TMS at 0 ppm).

Step 3: Processing

e Line Broadening (LB): Apply an exponential window function with LB = 1.0 — 3.0 Hz.

» Referencing: Calibrate the CDCI

triplet center to 77.16 ppm.
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Part 5: Visualization
Figure 1: Structural Numbering & NMR Workflow
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Caption: Logic flow for structural assignment and experimental acquisition parameters for 3-
hydroxy-1-indanone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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indanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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